molecular formula C2H5BN4O2 B13554652 (2-Methyl-2H-tetrazol-5-yl)boronic acid

(2-Methyl-2H-tetrazol-5-yl)boronic acid

Katalognummer: B13554652
Molekulargewicht: 127.90 g/mol
InChI-Schlüssel: ZAVUXNTVNZGMFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-2H-tetrazol-5-yl)boronic acid is a specialized boronic acid derivative characterized by the presence of a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-tetrazol-5-yl)boronic acid typically involves the reaction of 2-methyl-2H-tetrazole with boronic acid derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methyl-2H-tetrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted tetrazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Methyl-2H-tetrazol-5-yl)boronic acid is unique due to the presence of both a tetrazole ring and a boronic acid group, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Eigenschaften

Molekularformel

C2H5BN4O2

Molekulargewicht

127.90 g/mol

IUPAC-Name

(2-methyltetrazol-5-yl)boronic acid

InChI

InChI=1S/C2H5BN4O2/c1-7-5-2(3(8)9)4-6-7/h8-9H,1H3

InChI-Schlüssel

ZAVUXNTVNZGMFK-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NN(N=N1)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.